3-(2-Bromobutan-2-yl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
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Overview
Description
3-(2-Bromobutan-2-yl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is a complex organic compound that features a benzothiazole ring substituted with a bromobutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromobutan-2-yl)-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the reaction of 2-bromobutane with a benzothiazole derivative. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromobutan-2-yl)-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, or thiols for substitution reactions.
Bases: Such as sodium hydroxide or potassium tert-butoxide for elimination reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzothiazoles, while elimination reactions typically produce alkenes.
Scientific Research Applications
3-(2-Bromobutan-2-yl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromobutan-2-yl)-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The bromobutan-2-yl group can participate in nucleophilic substitution reactions, while the benzothiazole ring can interact with various biological molecules. These interactions can modulate biochemical pathways and exert specific effects, such as inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromobutane: Shares the bromobutane moiety but lacks the benzothiazole ring.
Benzothiazole: Contains the benzothiazole ring but lacks the bromobutane substitution.
1-Bromobutane: Similar in structure but with the bromine atom on a different carbon.
Uniqueness
3-(2-Bromobutan-2-yl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the combination of the bromobutan-2-yl group and the benzothiazole ring
Properties
CAS No. |
62054-45-9 |
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Molecular Formula |
C11H12BrNO2S |
Molecular Weight |
302.19 g/mol |
IUPAC Name |
3-(2-bromobutan-2-yl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C11H12BrNO2S/c1-3-11(2,12)10-8-6-4-5-7-9(8)16(14,15)13-10/h4-7H,3H2,1-2H3 |
InChI Key |
ZCHOYBYZGUTQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NS(=O)(=O)C2=CC=CC=C21)Br |
Origin of Product |
United States |
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